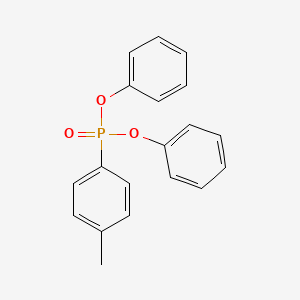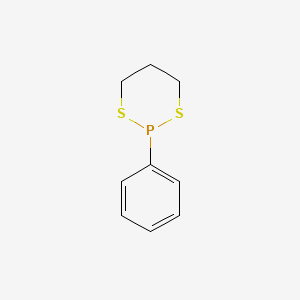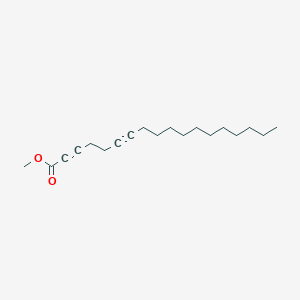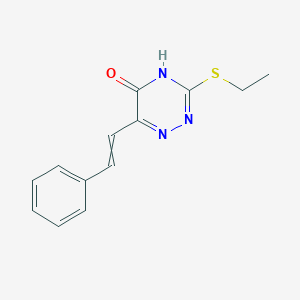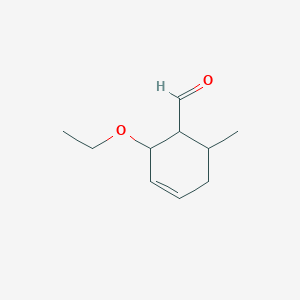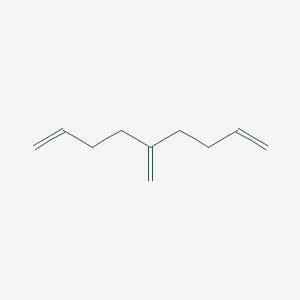
1,8-Nonadiene, 5-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Nonadiene, 5-methylene- is an organic compound with the molecular formula C10H16. It is a diene, meaning it contains two double bonds, and is characterized by the presence of a methylene group at the 5th position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Nonadiene, 5-methylene- can be synthesized through various methods, including olefin metathesis. One common method involves the use of a Grubbs catalyst, which facilitates the metathesis reaction between two alkenes to form the desired diene . The reaction typically requires moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 1,8-Nonadiene, 5-methylene- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or chromatography to remove impurities and obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1,8-Nonadiene, 5-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated hydrocarbons.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,8-Nonadiene, 5-methylene- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1,8-Nonadiene, 5-methylene- involves its interaction with various molecular targets and pathways. For example, in catalytic reactions, the compound can form intermediate complexes with metal catalysts, facilitating the formation of new carbon-carbon bonds. The presence of the methylene group allows for unique reactivity patterns, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,8-Nonadiene: Lacks the methylene group at the 5th position, resulting in different reactivity and applications.
1,5-Hexadiene: A shorter diene with different physical and chemical properties.
1,9-Decadiene: A longer diene with distinct reactivity patterns.
Uniqueness
1,8-Nonadiene, 5-methylene- is unique due to the presence of the methylene group, which imparts distinct reactivity and allows for the formation of specific products that are not easily accessible with other dienes. This makes it a valuable compound in both academic research and industrial applications .
Properties
CAS No. |
60380-86-1 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
5-methylidenenona-1,8-diene |
InChI |
InChI=1S/C10H16/c1-4-6-8-10(3)9-7-5-2/h4-5H,1-3,6-9H2 |
InChI Key |
WXNPOFVUDGCEEX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=C)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14620713.png)
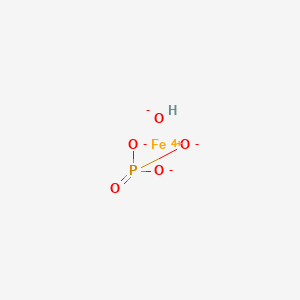
![10-Phenyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B14620721.png)
![8a-Ethoxy-4a,8a-dihydro-4H,5H-pyrano[2,3-b]pyran](/img/structure/B14620722.png)
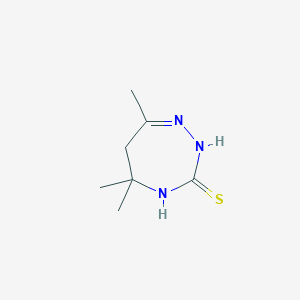
![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate](/img/structure/B14620730.png)
![8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14620732.png)
![3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14620739.png)
